2,4-Dichlorobenzo[h]quinazoline
Description
Properties
Molecular Formula |
C12H6Cl2N2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2,4-dichlorobenzo[h]quinazoline |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-6H |
InChI Key |
HVBKMOPKLPKSGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,4-dichlorobenzo[h]quinazoline generally involves two main steps:
- Formation of quinazoline-2,4-dione intermediates from ortho-aminobenzoic acid (anthranilic acid) or its derivatives.
- Chlorination of the quinazoline-2,4-dione to introduce chlorine atoms at the 2 and 4 positions, yielding the 2,4-dichlorobenzo[h]quinazoline.
Step 1: Formation of Quinazoline-2,4-dione Intermediates
A widely reported method involves the reaction of anthranilic acid with potassium cyanate in aqueous medium to form 2,4-quinazoline diones. This process is conducted under controlled pH (9–12) and temperature (20–100 °C) conditions to optimize yield.
- Reaction conditions:
- Reactants: Anthranilic acid and potassium cyanate (molar ratio 1:1 to 1:3)
- Solvent: Water
- Temperature: 20–100 °C
- pH: 9–12
- Reaction time: Typically a few hours, with stirring and temperature control
- Yield: High yields reported, e.g., 92.5% for 2,4-quinazoline dione.
Example procedure:
In a 500 mL flask, 41 g (0.3 mol) anthranilic acid is mixed with 100 mL water, and 200 mL aqueous solution of 60 g (0.74 mol) potassium cyanate is added dropwise. After stirring and pH adjustment with sodium hydroxide, the mixture is heated to 90 °C for 2.5 hours, then cooled and acidified to pH 2–3, precipitating the quinazoline dione intermediate, which is filtered and dried.
Step 2: Chlorination to 2,4-Dichlorobenzo[h]quinazoline
The chlorination step converts the quinazoline-2,4-dione into the dichloro derivative using chlorinating agents such as phosphorus oxychloride (POCl3) in the presence of bases like triethylamine.
- Reaction conditions:
- Reactants: Quinazoline-2,4-dione and POCl3
- Base: Triethylamine
- Solvent: Typically POCl3 itself or aliphatic amides
- Temperature: Reflux conditions, e.g., heating under reflux for 10 hours
- Work-up: The reaction mixture is concentrated, dissolved in toluene, and extracted with water and acid/base washes to purify the product
- Yield: Approximately 73% molar yield reported.
Example procedure:
96 g of quinazoline dione is mixed with 200 mL POCl3 and 100 mL triethylamine in a flask, heated under reflux for 10 hours. The mixture is concentrated, dissolved in toluene, and washed sequentially with water, hydrochloric acid, sodium carbonate solution, and water again. The organic layer is dried with anhydrous sodium sulfate, concentrated, and the solvent reclaimed to yield 2,4-dichlorobenzo[h]quinazoline.
Alternative and Supporting Synthetic Approaches
Metal-Free Catalytic Synthesis of Quinazoline Derivatives
Recent advances include the use of metal-free catalysis for the synthesis of quinazoline-2,4-diones, which are key intermediates in the preparation of dichlorobenzo[h]quinazoline. For example, 4-dimethylaminopyridine (DMAP) catalyzed one-pot syntheses using Boc anhydride as a carbonyl source have been reported, offering mild reaction conditions and good yields.
- Catalyst: DMAP
- Base: Triethylamine or no additional base
- Solvents: Acetonitrile, dichloromethane, or others
- Yields: Up to 94% for quinazoline-2,4-dione intermediates
- Advantages: Avoids metal catalysts, mild conditions, scalable.
Though this method focuses on quinazoline-2,4-diones rather than the chlorinated derivatives, it provides a valuable route to the key intermediate.
Solvent and Temperature Considerations in Cyclization
The choice of solvent and temperature is critical in the cyclization and chlorination steps. High-boiling polar solvents such as sulfolane, dimethyl sulfoxide, and glycols have been used to facilitate reactions at elevated temperatures. Temperature control during reagent addition and reaction progression influences product purity and yield.
Summary Table of Preparation Methods
| Step | Reactants & Conditions | Solvent/Medium | Temperature | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Anthranilic acid + potassium cyanate (1:1–3 mol) | Water | 20–100 °C | pH 9–12 (NaOH/HCl) | ~92.5 | Formation of quinazoline-2,4-dione |
| 2 | Quinazoline-2,4-dione + POCl3 + triethylamine | POCl3 / aliphatic amide | Reflux (~110 °C) | Triethylamine | ~73 | Chlorination to 2,4-dichlorobenzo[h]quinazoline |
| Alt.1 | 2-Aminobenzamide + Boc anhydride + DMAP catalyst | Acetonitrile, CH2Cl2 | RT to reflux | DMAP | Up to 94 | Metal-free catalytic synthesis of quinazoline-2,4-dione intermediate |
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzo[h]quinazoline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-2,4-diones.
Reduction: Dihydroquinazoline derivatives.
Scientific Research Applications
2,4-Dichlorobenzo[h]quinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : Chlorine at position 4 is common across analogs, but 2,4-dichloro substitution is rare in benzo-fused systems. The fused benzene ring in benzo[h]quinazoline enhances steric hindrance, influencing reactivity in cyclization reactions .
- Catalytic Methods: CuI catalysis is preferred for halogen-amine condensations in benzoquinazolines, whereas non-fused quinazolines (e.g., 2,4-Dichloroquinazoline) undergo nucleophilic substitution without metal catalysts .
Critical SAR Insights :
- Position 4: Essential for kinase inhibition; chloro or amino groups here improve binding to ATP pockets in EGFR .
- Position 2 : Substituents must be small (e.g., Cl) to avoid steric clashes. Bulky groups (e.g., 2-chlorophenyl) diminish activity despite increased lipophilicity .
Physicochemical Properties
| Property | 2,4-Dichlorobenzo[h]quinazoline | 4-Chlorobenzo[g]quinazoline | 2,4-Dichloroquinazoline |
|---|---|---|---|
| Melting Point | >250°C (decomposes) | 210–215°C | 180–185°C |
| Solubility | Insoluble in water; soluble in DMSO | Poor in polar solvents | Moderate in DCM/THF |
| Stability | Stable under inert atmosphere | Light-sensitive | Hygroscopic |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
